4-Amino-2-chlorobenzonitrile

Overview

Description

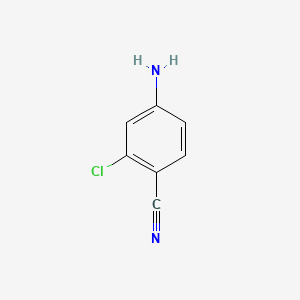

4-Amino-2-chlorobenzonitrile is an organic compound with the molecular formula C7H5ClN2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the fourth position and a chlorine atom at the second position on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-chlorobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with ammonia in the presence of a catalyst. Another method includes the reduction of 4-nitro-2-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation of 2-chlorotoluene. This process involves the reaction of 2-chlorotoluene with ammonia and oxygen over a vanadium oxide catalyst at elevated temperatures.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds.

Reduction: The compound can be reduced to form various amines.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst is frequently used for reduction reactions.

Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.

Major Products:

Oxidation: 4-Nitro-2-chlorobenzonitrile.

Reduction: 4-Amino-2-chlorobenzylamine.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

4-Amino-2-chlorobenzonitrile is characterized by the presence of an amino group and a chloro substituent on the benzene ring, along with a nitrile functional group. Its molecular weight is approximately 152.58 g/mol, and it has a melting point range of 116°C to 119°C. The compound's structure can be represented by the SMILES notation: NC1=CC=C(C#N)C(Cl)=C1 .

Organic Synthesis

This compound serves as a significant building block in organic synthesis. It is employed in the preparation of various complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of diverse derivatives through nucleophilic substitution reactions .

Biochemical Studies

In biochemical research, this compound has been investigated for its interactions with various enzymes and proteins. It is known to influence cellular signaling pathways by modulating kinase activity, which can alter phosphorylation states of proteins involved in critical cellular processes . Additionally, studies have demonstrated its potential antiplasmodial activity against different strains of Plasmodium, highlighting its relevance in medicinal chemistry .

Pharmaceutical Development

This compound is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in treating various diseases due to their biological activities. For instance, it has been involved in the development of drugs targeting specific molecular pathways related to cancer and infectious diseases .

Dye Production

The compound is also used in the dye industry due to its ability to participate in azo coupling reactions, which are essential for synthesizing various colorants .

Agrochemicals

In agriculture, this compound is applied in the formulation of agrochemicals, contributing to pest control and crop protection strategies .

Case Studies

Case Study 1: Antiplasmodial Activity

In vitro studies have confirmed that this compound exhibits significant antiplasmodial activity against multiple Plasmodium strains. These findings suggest its potential as a lead compound for developing new antimalarial drugs .

Case Study 2: Enzyme Interaction

Research indicates that this compound interacts with cytochrome P450 enzymes, influencing the metabolism of xenobiotics. Such interactions can lead to the formation of reactive intermediates that may have implications for drug metabolism and toxicity .

Mechanism of Action

The mechanism of action of 4-Amino-2-chlorobenzonitrile involves its interaction with specific molecular targets, leading to the formation of various bioactive compounds. The amino and cyano groups on the benzene ring allow it to participate in a variety of chemical reactions, facilitating the synthesis of diverse molecules with potential biological activity.

Comparison with Similar Compounds

- 2-Amino-4-chlorobenzonitrile

- 4-Amino-3-chlorobenzonitrile

- 2-Amino-5-chlorobenzonitrile

- 4-Amino-2-(trifluoromethyl)benzonitrile

Comparison: 4-Amino-2-chlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties

Biological Activity

4-Amino-2-chlorobenzonitrile (4ACB), with the chemical formula C7H5ClN2 and CAS number 20925-27-3, is a compound that has garnered attention for its diverse biological activities. This article reviews the biological properties of 4ACB, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C7H5ClN2 |

| Molecular Weight | 152.58 g/mol |

| Melting Point | 116-118 °C |

| Boiling Point | 301 °C |

| PubChem CID | 88728 |

Pharmacological Potential

4ACB has been studied for various biological activities, particularly in relation to its antimalarial properties. Research indicates that it exhibits strong antiplasmodial activity , making it a candidate for further development in antimalarial therapies. The compound's mechanism of action is thought to involve the inhibition of specific enzymes critical for the survival of the malaria parasite, Plasmodium falciparum .

Antimalarial Activity

In a study conducted by researchers at Biosynth, 4ACB was evaluated for its effectiveness against malaria. The results demonstrated significant activity against Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth. The compound's structural features, including the chloro and amino groups, are believed to contribute to its bioactivity .

The proposed mechanisms through which 4ACB exerts its biological effects include:

- Enzyme Inhibition : It is hypothesized that 4ACB inhibits enzymes involved in the metabolic pathways of the malaria parasite.

- Cellular Uptake : The compound may facilitate cellular uptake due to its lipophilicity, enhancing its bioavailability and efficacy.

Case Studies

- In Vitro Studies : Various in vitro studies have confirmed the antiplasmodial activity of 4ACB against different strains of Plasmodium. For instance, one study reported an IC50 value of approximately 1.2 µM against P. falciparum, suggesting potent activity compared to standard antimalarial drugs .

- Structural Activity Relationship (SAR) : Research has also focused on understanding how modifications to the structure of 4ACB can enhance its biological activity. For example, derivatives with additional functional groups have shown improved potency and selectivity towards malaria parasites .

- Comparative Analysis : A comparative study involving several chlorinated benzonitriles indicated that 4ACB had superior antiplasmodial activity compared to other related compounds, highlighting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-amino-2-chlorobenzonitrile, and how can purity be validated?

- Methodology : A common route involves the chemoselective reduction of 4-nitro-2-chlorobenzonitrile using sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄). NaBH₄ is preferred for selective nitro-group reduction while preserving the nitrile functionality . Post-synthesis, purity can be assessed via melting point analysis (116–119°C, as per Fisher Scientific data) and HPLC. Discrepancies in melting ranges (>2°C deviation) may indicate impurities requiring recrystallization or column chromatography .

Q. What safety protocols are critical when handling this compound?

- Guidelines : Classified under Transport Hazard Class 6.1 (toxic substances), it requires handling in a fume hood with PPE (gloves, lab coat, goggles). Storage should comply with UN 3439 regulations, avoiding contact with oxidizing agents. Spills must be neutralized with inert absorbents and disposed of as hazardous waste .

Q. How is this compound characterized spectroscopically?

- Techniques : Use FT-IR to confirm the nitrile stretch (~2220 cm⁻¹) and amino group (~3400 cm⁻¹). NMR (¹H and ¹³C) resolves aromatic protons (δ 6.8–7.5 ppm) and substituent effects from chlorine and amino groups. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 152.58 (C₇H₅ClN₂) .

Advanced Research Questions

Q. How can chemoselectivity challenges be addressed during the reduction of nitro precursors to this compound?

- Optimization : Competing reduction of the nitrile group can occur with strong reductants like LiAlH₄. Switching to NaBH₄ in tetrahydrofuran (THF) at 0–5°C minimizes side reactions. Monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1) ensures selective nitro-to-amine conversion .

Q. What crystallographic data are available for structural analogs, and how can they inform studies on this compound?

- Structural Insights : While direct crystallography data for this compound is lacking, related compounds like 4-amino-2-chlorobenzoic acid (monoclinic P2₁ space group, a = 3.9595 Å, b = 22.6656 Å) suggest similar packing motifs. X-ray diffraction can resolve bond angles and hydrogen-bonding networks critical for material design .

Q. How should researchers resolve contradictions in spectroscopic or synthetic yield data?

- Data Analysis : Discrepancies in NMR shifts or reaction yields may arise from solvent polarity, temperature, or residual moisture. For example, amino group protonation in DMSO-d₆ can alter splitting patterns. Replicate experiments under controlled conditions (dry solvents, inert atmosphere) and statistical analysis (e.g., ANOVA) help identify systematic errors .

Q. What role does this compound play in multi-step organic syntheses?

- Applications : It serves as a key intermediate in synthesizing Schiff base ligands (e.g., indole derivatives) for coordination chemistry. The amino group facilitates condensation with carbonyl compounds, while the nitrile can be further functionalized via hydrolysis or cyclization .

Q. Methodological Notes

- Synthesis Optimization : Pilot small-scale reactions (<1 g) to refine stoichiometry and reaction time.

- Crystallography : Collaborate with specialized labs for single-crystal X-ray diffraction if structural confirmation is needed.

- Safety Compliance : Regularly review SDS updates and institutional protocols for toxic compound handling.

Properties

IUPAC Name |

4-amino-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBKYGFPUCUYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175082 | |

| Record name | 4-Amino-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20925-27-3 | |

| Record name | 4-Amino-2-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20925-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-chlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020925273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-CHLOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYJ3C99GPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.